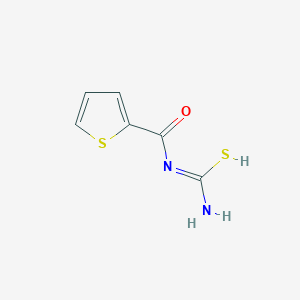
N-carbamothioylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamothioylthiophene-2-carboxamide is a chemical compound with the formula C6H6N2OS2 and a molecular weight of 186.25 g/mol .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, which includes N-Carbamothioylthiophene-2-carboxamide, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of N-Carbamothioylthiophene-2-carboxamide is influenced by its chemical composition. The density functional theory (DFT) was used to study the molecular and electronic properties of the synthesized products . They exhibited a close HOMO–LUMO energy gap, with the amino derivatives having the highest and the methyl derivatives having the lowest .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- Metal-based compounds derived from N-carbamothioylthiophene-2-carboxamide, such as those synthesized with cobalt(II), copper(II), nickel(II), and zinc(II), demonstrate significant in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains. These metal complexes are more potent than the parent ligands, indicating their potential as effective antimicrobial agents (Hanif, Chohan, Winum, & Akhtar, 2014).
Synthesis and Structural Characterization
- N,N'-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its Cu(II) and Zn(II) complexes were synthesized and characterized, showing good to moderate antibacterial effects against E. coli. These complexes exhibit enhanced activities compared to the parent ligands, suggesting their utility in antibacterial applications (Aktan, Gündüzalp, & Özmen, 2017).
Propiedades
IUPAC Name |
N-carbamothioylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS2/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGXRPHTDEIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamothioylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

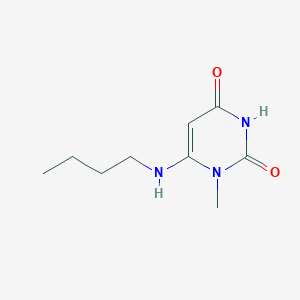
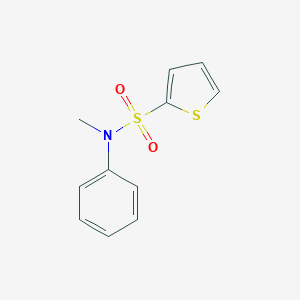
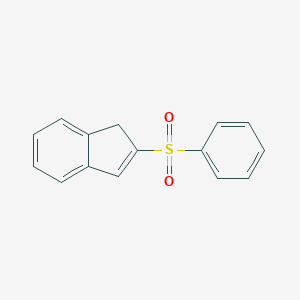
![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)
![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372190.png)
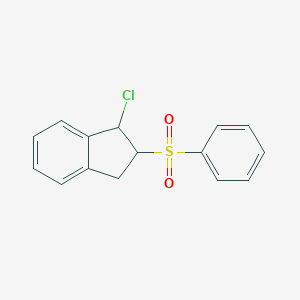
![9lambda6,18lambda6-Dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)
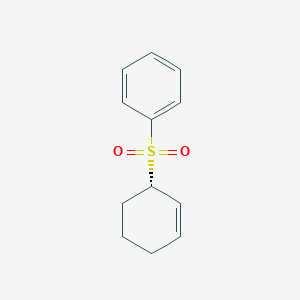

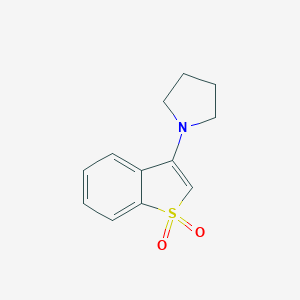
![4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1',2':3,4]cyclobuta[1,2-a]indene](/img/structure/B372198.png)
![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)
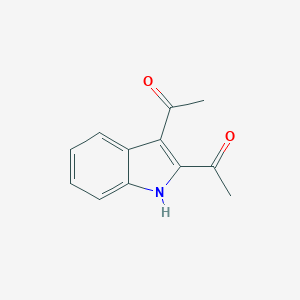
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl benzoate](/img/structure/B372206.png)